

Introduction: The Imperative of Structural Integrity in Drug Development

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Compound of Interest

Compound Name: 4-(Piperidin-4-ylmethyl)morpholine

Cat. No.: B1281445

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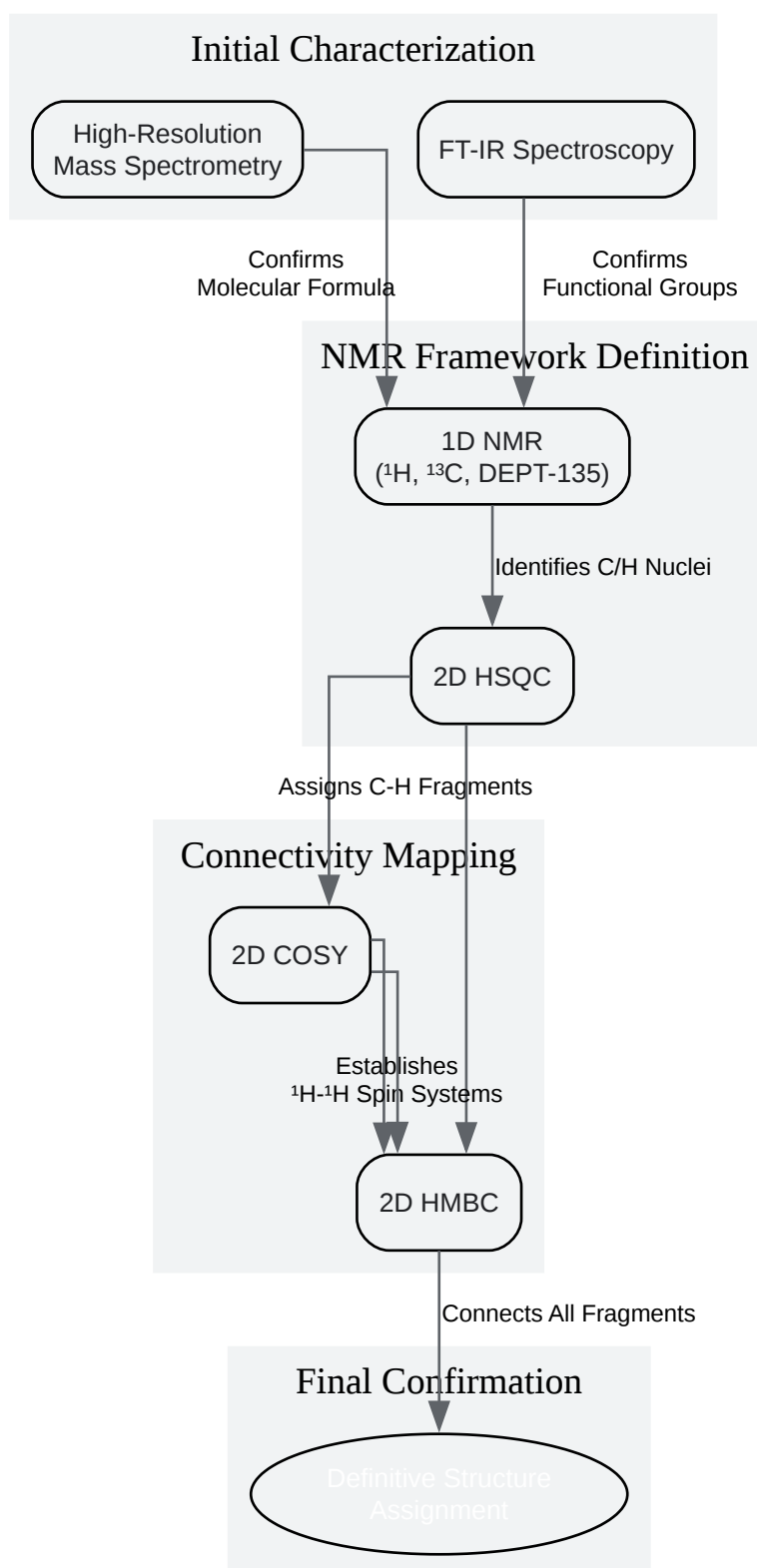
In the landscape of modern drug discovery, small molecules remain a cornerstone of therapeutic innovation.[1] Heterocyclic compounds, such as **4-(Piperidin-4-ylmethyl)morpholine**, are particularly prevalent scaffolds due to their ability to present diverse pharmacophoric features in three-dimensional space. The molecule in question, with a molecular formula of $C_{10}H_{20}N_2O$ and a monoisotopic mass of 184.15756 Da, incorporates both a piperidine and a morpholine ring, linked by a methylene bridge—features common in centrally active agents.[2]

The unambiguous structural confirmation of such molecules is not merely an academic exercise; it is a fundamental prerequisite for advancing any compound through the development pipeline.[3] An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and, most critically, unforeseen safety and toxicity issues.[4] This guide provides a comprehensive, field-proven strategy for the definitive structural elucidation of **4-(Piperidin-4-ylmethyl)morpholine**, leveraging a suite of modern analytical techniques. Our approach is designed as a self-validating system, where orthogonal methods provide complementary data that must converge on a single, unequivocal structural hypothesis.

An Integrated Workflow for Structural Elucidation

A robust structural confirmation strategy does not rely on a single technique but rather on the synergistic integration of multiple analytical methods. Each experiment provides a unique piece of the puzzle, and their collective data builds an unshakeable foundation for the final structure.

The logical flow begins with confirming the elemental composition and fundamental molecular properties, proceeds to identify key functional groups, and culminates in the detailed mapping of the atomic connectivity through advanced NMR techniques.[5]



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Caption: Integrated workflow for structural elucidation.

Part 1: Foundational Analysis - Molecular Formula and Degrees of Unsaturation

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before any structural fragments can be pieced together, the elemental composition must be known with certainty. Low-resolution mass spectrometry can be ambiguous, but HRMS provides mass accuracy to within a few parts per million (ppm), enabling the confident determination of a unique molecular formula.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

- **Sample Preparation:** Prepare a dilute solution of the analyte (approx. 10 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation ($[M+H]^+$).
- **Instrument Calibration:** Calibrate the mass spectrometer using a known standard immediately prior to analysis to ensure high mass accuracy.
- **Data Acquisition:** Infuse the sample into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500.
- **Data Analysis:** Identify the monoisotopic peak for the $[M+H]^+$ ion. Compare the measured accurate mass to the theoretical mass for the proposed formula, $C_{10}H_{21}N_2O^+$. The mass error should be < 5 ppm.

Expected Result: The theoretical exact mass of the $[M+H]^+$ ion of **4-(Piperidin-4-ylmethyl)morpholine** ($C_{10}H_{20}N_2O$) is 185.16484 Da. A measured mass within this narrow error margin confirms the elemental composition.

Degrees of Unsaturation (DoU)

Expertise & Causality: The confirmed molecular formula allows for the calculation of the Degrees of Unsaturation, which provides immediate insight into the number of rings and/or multiple bonds in the molecule. This is a critical first step in constraining the possible structures.

The formula for DoU is: $DoU = C - H/2 - X/2 + N/2 + 1$

For $C_{10}H_{20}N_2O$: $DoU = 10 - (20/2) + (2/2) + 1 = 10 - 10 + 1 + 1 = 2$

A DoU of 2 is consistent with the proposed structure containing two saturated rings (the piperidine and morpholine rings) and no double bonds.

Part 2: Functional Group Identification via FT-IR Spectroscopy

Expertise & Causality: Infrared spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For structural confirmation, it is equally valuable for highlighting the absence of certain groups. This allows for the immediate exclusion of alternative isomeric structures.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

- **Sample Preparation:** Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- **Background Scan:** Perform a background scan of the empty ATR crystal to subtract atmospheric H_2O and CO_2 signals.
- **Sample Scan:** Acquire the sample spectrum, typically over a range of $4000\text{--}600\text{ cm}^{-1}$.
- **Data Analysis:** Identify characteristic absorption bands and compare them to known frequencies.

Expected Data: The FT-IR spectrum serves as a fingerprint, and for the proposed structure, we anticipate the following key features:

Wavenumber (cm ⁻¹)	Vibration Type	Implication for Structure Confirmation
~3300-3400	N-H Stretch (Piperidine)	Confirms the presence of the secondary amine.
2850-3000	C-H Stretch (sp ³ CH ₂)	Confirms the aliphatic nature of the scaffold.
~1115	C-O-C Stretch (Ether)	Strong, characteristic band confirming the morpholine ring.
Absence	~1650 (C=C), ~1715 (C=O)	Rules out unsaturated or carbonyl-containing isomers.
Absence	~3500 (broad, O-H)	Rules out hydroxyl-containing isomers.

Part 3: Mapping the Carbon-Proton Framework with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.^[6] A combination of 1D and 2D experiments allows for the complete assignment of all proton and carbon signals and establishes their connectivity.^[7]

For clarity, the following standard numbering will be used for discussion:

(Self-generated image for illustrative purposes)

Protocol: General NMR Sample Preparation and Acquisition

- Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Acquisition: Record ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a spectrometer operating at ≥400 MHz for ¹H.

1D NMR: ^1H and ^{13}C Spectra

Expertise & Causality: The ^1H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons (via spin-spin coupling). The ^{13}C NMR spectrum reveals the number of unique carbon environments, while a DEPT-135 experiment differentiates between CH/CH_3 (positive signals) and CH_2 (negative signals) carbons.

Predicted NMR Data: Based on the structure, we can predict the approximate chemical shifts and multiplicities.

Atom Position	Predicted ^1H Shift (ppm)	Predicted ^{13}C Shift (ppm)	Multiplicity (^1H)	DEPT-135
1'	~2.5-3.0	~54	-	CH_2
2', 6'	~3.6-3.8	~67	t	CH_2
3', 5'	~2.4-2.6	~54	t	CH_2
7	~2.2-2.4	~62	d	CH_2
4	~1.5-1.8	~35	m	CH
2, 6 (axial)	~2.5-2.7	~46	t	CH_2
2, 6 (eq)	~3.0-3.2	~46	d	CH_2
3, 5 (axial)	~1.2-1.4	~31	q	CH_2
3, 5 (eq)	~1.7-1.9	~31	d	CH_2
NH	Variable (broad)	-	s (broad)	-

2D NMR: HSQC - Connecting Protons to Carbons

Expertise & Causality: The Heteronuclear Single Quantum Coherence (HSQC) experiment is essential for unambiguously correlating each proton signal with its directly attached carbon atom.^[8] This simplifies the complex 1D spectra into a series of C-H fragments, forming the basic building blocks for structural assembly.

Data Interpretation: The HSQC spectrum will show a cross-peak for every protonated carbon, connecting the ^1H chemical shift on the F2 axis to the ^{13}C chemical shift on the F1 axis. This allows for the confident assignment of all CH , CH_2 , and CH_3 groups. For example, the proton signal predicted around 2.2-2.4 ppm will show a correlation to the carbon signal at ~62 ppm, identifying this pair as the C7-H methylene bridge.

Part 4: Assembling the Molecular Jigsaw - COSY and HMBC

2D NMR: COSY - Mapping ^1H - ^1H Connections

Expertise & Causality: The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically through two or three bonds (vicinal coupling).^[5] This allows for the tracing of contiguous proton networks, or "spin systems." For this molecule, COSY is expected to delineate the two separate heterocyclic ring systems.

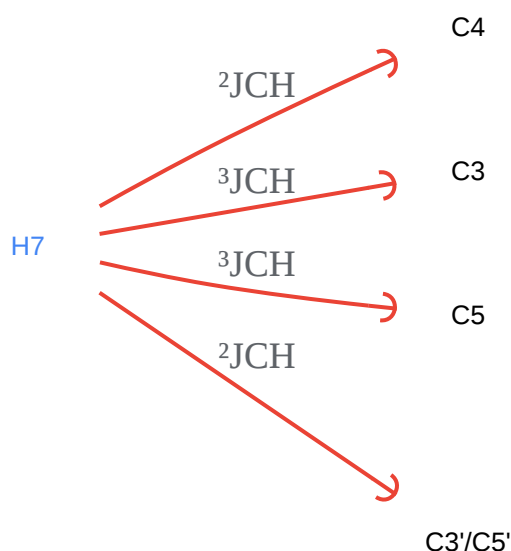
Data Interpretation:

- **Piperidine Ring:** A clear correlation path will be visible connecting $\text{H}_2 \leftrightarrow \text{H}_3$, $\text{H}_3 \leftrightarrow \text{H}_4$, and $\text{H}_4 \leftrightarrow \text{H}_5$. This confirms the $-\text{CH}_2-\text{CH}_2-\text{CH}-\text{CH}_2-\text{CH}_2-$ backbone of the piperidine ring.
- **Morpholine Ring:** A separate spin system will be observed connecting $\text{H}_2' \leftrightarrow \text{H}_3'$, confirming the $-\text{CH}_2-\text{CH}_2-$ fragment within the morpholine ring. The symmetry of the morpholine ring means H_2'/H_6' and H_3'/H_5' are chemically equivalent.
- **The Bridge:** The protons on the methylene bridge (H_7) will show a correlation to the methine proton of the piperidine ring (H_4), linking the bridge to the piperidine scaffold.

2D NMR: HMBC - The Definitive Connection

Expertise & Causality: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical for confirming the final structure. It reveals correlations between protons and carbons that are separated by two or three bonds (^2JCH , ^3JCH).^{[9][10]} This allows us to connect the fragments established by COSY and HSQC. The absence of a one-bond correlation in HMBC is also diagnostic.^[8]

Data Interpretation & The "Smoking Gun" Correlations: The key to confirming the piperidine-CH₂-morpholine connectivity lies in the correlations from the methylene bridge protons (H7).



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Caption: Key HMBC correlations from bridge protons (H7).

- H7 → C4, C3, and C5: The protons on the methylene bridge (H7) will show a two-bond correlation to the piperidine methine carbon (C4) and three-bond correlations to the adjacent piperidine carbons (C3 and C5). This definitively connects the methylene bridge to the 4-position of the piperidine ring.
- H7 → C3' and C5': These same bridge protons (H7) will show a crucial two-bond correlation to the carbons adjacent to the nitrogen in the morpholine ring (C3' and C5'). This confirms that the methylene bridge is attached to the nitrogen of the morpholine ring.

These correlations, which bridge all three key fragments (piperidine, methylene, morpholine), are unequivocal proof of the overall molecular architecture.

Conclusion: A Triad of Verifiable Evidence

The structural elucidation of **4-(Piperidin-4-ylmethyl)morpholine**, when approached with this multi-faceted analytical strategy, becomes a self-validating process.

- HRMS provides the exact elemental formula.
- FT-IR confirms the expected functional groups and the absence of others.
- A full suite of 1D and 2D NMR experiments systematically builds the molecular framework, piece by piece, culminating in key HMBC correlations that link all fragments definitively.

This rigorous, evidence-based approach ensures the highest level of scientific integrity, providing the trustworthy and authoritative data required to support drug development professionals in their critical decision-making processes.

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